molecular formula C26H20FNO5 B2936959 3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902624-52-6

3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No. B2936959
M. Wt: 445.446
InChI Key: HQMWEZAFTLZGCJ-UHFFFAOYSA-N
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Description

The compound is a quinolinone derivative with a benzodioxole moiety. Quinolinones are a class of compounds that have a wide range of biological activities, including anticancer, antibacterial, and antifungal properties . The benzodioxole moiety is a common feature in many bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely show the fused ring system of the quinolinone, with the benzodioxole moiety attached at the 3-position, and a 4-fluorophenylmethyl group attached at the 1-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl group and aromatic rings could impact its solubility and reactivity .

Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

A study by Rajasekaran et al. (2013) on novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized via Mannich reaction, revealed antimicrobial and anticonvulsant activities. These compounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, and fungi, as well as potent anticonvulsant activity. This suggests that structurally related compounds, including the one of interest, could be explored for similar biomedical applications (Rajasekaran, V. Rajamanickam, & S. Darlinquine, 2013).

Tubulin Polymerization Inhibition

Research by Gastpar et al. (1998) on methoxy-substituted 3-formyl-2-phenylindoles demonstrated inhibition of tubulin polymerization, a mechanism often associated with cytostatic (cancer cell growth inhibition) activity. These findings indicate the potential for structurally similar compounds to act as antitumor agents by disrupting microtubule assembly (Gastpar, M. Goldbrunner, D. Marko, & E. von Angerer, 1998).

Antitumor Agents

A study by Chou et al. (2010) on 2-phenylquinolin-4-ones identified compounds with significant cytotoxic activity against various tumor cell lines, highlighting the potential for quinoline derivatives in cancer treatment. This suggests avenues for research into the anticancer properties of the compound (Li-Chen Chou, Meng-Tung Tsai, et al., 2010).

Nonlinear Optical Properties

The investigation of nonlinear optical properties in compounds by Ruanwas et al. (2010) indicated potential applications in optical limiting, which is significant for developing materials for photonic and optoelectronic devices. Although the study focused on different quinoline derivatives, the insights provide a basis for exploring the optical applications of related compounds (P. Ruanwas, T. Kobkeatthawin, et al., 2010).

properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FNO5/c1-2-31-19-8-9-22-20(12-19)26(30)21(14-28(22)13-16-3-6-18(27)7-4-16)25(29)17-5-10-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMWEZAFTLZGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

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